molecular formula C18H11N4Na3O11S3 B12680308 Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate CAS No. 25807-51-6

Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate

Cat. No.: B12680308
CAS No.: 25807-51-6
M. Wt: 624.5 g/mol
InChI Key: VOQNZFFBKKJUBX-YWHQAWNSSA-K
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Description

Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate is a synthetic azo dye known for its vibrant color and extensive use in various industries. This compound is characterized by its complex molecular structure, which includes multiple sulfonate groups and azo linkages, contributing to its solubility in water and its stability under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a phenol derivative. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond. The final product is then neutralized and purified to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields smaller aromatic compounds, while reduction results in the formation of amines .

Scientific Research Applications

Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior and function. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-hydroxy-3-[(2-sulphonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulphonate
  • 4,5-Dihydroxy-3-(p-sulfophenylazo)-2,7-naphthalenedisulfonic Acid, Trisodium Salt

Uniqueness

Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate is unique due to its specific molecular structure, which provides distinct properties such as high solubility in water, stability under various conditions, and vibrant color. These characteristics make it particularly valuable in applications requiring consistent performance and reliability .

Properties

CAS No.

25807-51-6

Molecular Formula

C18H11N4Na3O11S3

Molecular Weight

624.5 g/mol

IUPAC Name

trisodium;(3E,5E)-4,6-dioxo-3,5-bis[(4-sulfonatophenyl)hydrazinylidene]cyclohexene-1-sulfonate

InChI

InChI=1S/C18H14N4O11S3.3Na/c23-17-14(21-19-10-1-5-12(6-2-10)34(25,26)27)9-15(36(31,32)33)18(24)16(17)22-20-11-3-7-13(8-4-11)35(28,29)30;;;/h1-9,19-20H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3/b21-14+,22-16+;;;

InChI Key

VOQNZFFBKKJUBX-YWHQAWNSSA-K

Isomeric SMILES

C1=CC(=CC=C1N/N=C/2\C=C(C(=O)/C(=N/NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NN=C2C=C(C(=O)C(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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